molecular formula C14H11NO4 B11708573 4-Methylphenyl 4-nitrobenzoate CAS No. 15024-11-0

4-Methylphenyl 4-nitrobenzoate

Cat. No.: B11708573
CAS No.: 15024-11-0
M. Wt: 257.24 g/mol
InChI Key: VXCLPVZGTDMDND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylphenyl 4-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl group attached to the phenyl ring and a nitro group attached to the benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylphenyl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 4-methylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Methylphenyl 4-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Methylphenyl 4-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methylphenyl 4-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to antimicrobial effects. The ester bond can be hydrolyzed to release the parent benzoic acid, which may exert its effects through various biochemical pathways .

Comparison with Similar Compounds

  • 4-Methylphenyl 3-nitrobenzoate
  • 4-Methoxyphenyl 4-nitrobenzoate
  • 4-Chlorophenyl 4-nitrobenzoate

Comparison: 4-Methylphenyl 4-nitrobenzoate is unique due to the presence of both a methyl group and a nitro group, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications .

Properties

CAS No.

15024-11-0

Molecular Formula

C14H11NO4

Molecular Weight

257.24 g/mol

IUPAC Name

(4-methylphenyl) 4-nitrobenzoate

InChI

InChI=1S/C14H11NO4/c1-10-2-8-13(9-3-10)19-14(16)11-4-6-12(7-5-11)15(17)18/h2-9H,1H3

InChI Key

VXCLPVZGTDMDND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.